Cas no 2227829-93-6 (4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol)

4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol structure
2227829-93-6 structure
商品名:4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol
CAS番号:2227829-93-6
MF:C12H18BrNO2
メガワット:288.180822849274
CID:6149885
PubChem ID:165641020

4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol
    • EN300-1935695
    • 2227829-93-6
    • 4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
    • インチ: 1S/C12H18BrNO2/c1-3-16-11-7-9(5-4-8(2)14)6-10(13)12(11)15/h6-8,15H,3-5,14H2,1-2H3/t8-/m0/s1
    • InChIKey: UPWMBWCYCCLEGD-QMMMGPOBSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1)CC[C@H](C)N)OCC)O

計算された属性

  • せいみつぶんしりょう: 287.05209g/mol
  • どういたいしつりょう: 287.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1935695-0.05g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
0.05g
$1549.0 2023-09-17
Enamine
EN300-1935695-10g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
10g
$7927.0 2023-09-17
Enamine
EN300-1935695-5g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
5g
$5345.0 2023-09-17
Enamine
EN300-1935695-0.25g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
0.25g
$1696.0 2023-09-17
Enamine
EN300-1935695-0.5g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
0.5g
$1770.0 2023-09-17
Enamine
EN300-1935695-10.0g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
10g
$7927.0 2023-06-02
Enamine
EN300-1935695-1.0g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
1g
$1844.0 2023-06-02
Enamine
EN300-1935695-5.0g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
5g
$5345.0 2023-06-02
Enamine
EN300-1935695-2.5g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
2.5g
$3611.0 2023-09-17
Enamine
EN300-1935695-0.1g
4-[(3S)-3-aminobutyl]-2-bromo-6-ethoxyphenol
2227829-93-6
0.1g
$1623.0 2023-09-17

4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenol 関連文献

4-(3S)-3-aminobutyl-2-bromo-6-ethoxyphenolに関する追加情報

4-(3S)-3-Aminobutyl-2-Bromo-6-Ethoxyphenol: A Comprehensive Overview

4-(3S)-3-Aminobutyl-2-Bromo-6-Ethoxyphenol, also known by its CAS number CAS No 2227829-93-6, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenol ring substituted with a bromine atom, an ethoxy group, and an aminoalkyl chain. The stereochemistry at the amino group (S configuration) adds another layer of complexity and specificity to its properties.

The synthesis of 4-(3S)-3-Aminobutyl-2-Bromo-6-Ethoxyphenol involves a series of carefully designed reactions, including nucleophilic substitution, alkylation, and stereochemical control. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for research and development purposes.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The presence of the phenol group provides opportunities for hydrogen bonding, which is crucial in many biological interactions. Additionally, the aminoalkyl chain can serve as a scaffold for further functionalization, allowing researchers to explore its role in various therapeutic areas such as neurodegenerative diseases and cancer.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in how it influences pharmacokinetics and efficacy. The S configuration at the amino group in 4-(3S)-3-Aminobutyl-2-Bromo-6-Ethoxyphenol has been shown to enhance its bioavailability and reduce off-target effects. This makes it an attractive candidate for further investigation in preclinical models.

In terms of chemical properties, this compound exhibits moderate solubility in organic solvents and shows stability under physiological conditions. Its UV absorption spectrum reveals strong absorbance in the UV region, which could be exploited for sensing applications or as a photodynamic therapy agent.

The integration of computational chemistry tools has provided deeper insights into the molecular interactions of 4-(3S)-3-Aminobutyl-2-Bromo-6-Ethoxyphenol. Molecular docking studies have revealed potential binding affinities to various protein targets, suggesting its role as a lead compound in drug discovery.

In conclusion, 4-(3S)-3-Aminobutyl-2-Bromo-6-Ethoxyphenol represents a versatile molecule with immense potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable asset in both academic research and industrial applications.

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